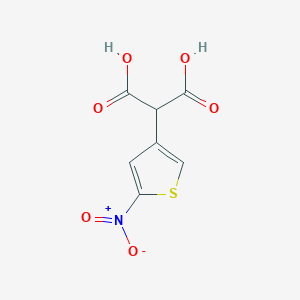
Propanedioic acid, (5-nitro-3-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (5-nitro-3-thienyl)-, also known as 5-nitrothiophene-2,3-dicarboxylic acid, is a chemical compound with the molecular formula C7H3NO6S. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of propanedioic acid, (5-nitro-3-thienyl)- is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which are involved in inflammation and pain pathways. It may also work by binding to certain receptors in the body, which are involved in the regulation of pain and inflammation.
Biochemische Und Physiologische Effekte
Propanedioic acid, (5-nitro-3-thienyl)- has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain weeds in agricultural settings. However, the biochemical and physiological effects of this compound in humans are not well understood, and further research is needed to determine its potential therapeutic uses.
Vorteile Und Einschränkungen Für Laborexperimente
Propanedioic acid, (5-nitro-3-thienyl)- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. It also has a relatively low toxicity, which makes it safe to handle in the laboratory.
However, there are also limitations to using this compound in laboratory experiments. Its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. It also has limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on propanedioic acid, (5-nitro-3-thienyl)-. One potential area of research is the development of new drug delivery systems using this compound. It has been shown to form stable complexes with certain drugs, which could be used to improve their effectiveness and reduce their toxicity.
Another potential area of research is the development of new materials using this compound. It has been shown to form stable complexes with certain metals, which could be used to create new materials with enhanced properties, such as conductivity and magnetism.
Finally, further research is needed to determine the potential therapeutic uses of this compound in humans. Its anti-inflammatory and analgesic effects in animal models suggest that it may have potential as a treatment for certain conditions, but more research is needed to determine its safety and effectiveness in humans.
Synthesemethoden
The synthesis of propanedioic acid, (5-nitro-3-thienyl)- can be achieved through several methods. One of the most common methods is the reaction of Propanedioic acid, (5-nitro-3-thienyl)-hene-2-carboxylic acid with malonic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The reaction produces the desired compound as a yellow solid, which can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, (5-nitro-3-thienyl)- has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with certain drugs.
In agriculture, propanedioic acid, (5-nitro-3-thienyl)- has been investigated for its potential use as a herbicide. It has been shown to inhibit the growth of certain weeds and can be used in combination with other herbicides to increase their effectiveness.
In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties. It has been shown to form stable complexes with certain metals, which can be used to create new materials with enhanced properties, such as conductivity and magnetism.
Eigenschaften
CAS-Nummer |
104554-66-7 |
|---|---|
Produktname |
Propanedioic acid, (5-nitro-3-thienyl)- |
Molekularformel |
C7H5NO6S |
Molekulargewicht |
231.18 g/mol |
IUPAC-Name |
2-(5-nitrothiophen-3-yl)propanedioic acid |
InChI |
InChI=1S/C7H5NO6S/c9-6(10)5(7(11)12)3-1-4(8(13)14)15-2-3/h1-2,5H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
JDLQLJDEOAKSCD-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Andere CAS-Nummern |
104554-66-7 |
Synonyme |
5-Nitro-3-thiophemalonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



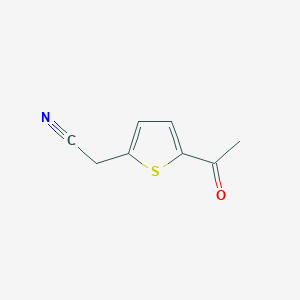


![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

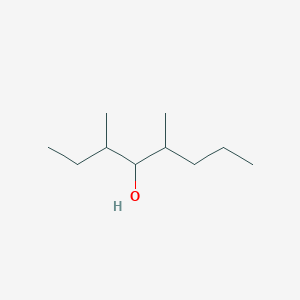
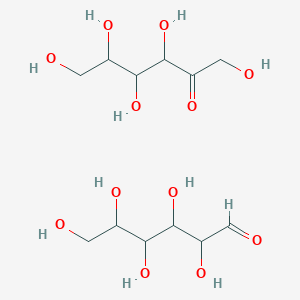
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

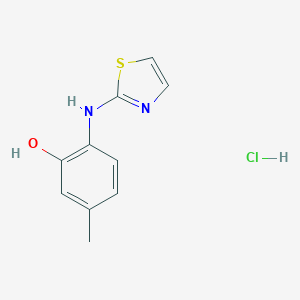
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
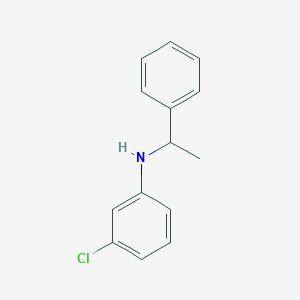
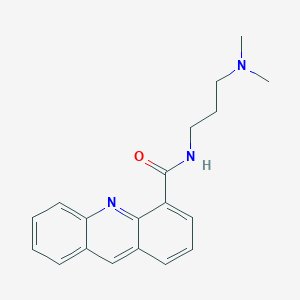
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)